N-(3-chloro-4-fluorophenyl)-1-(6-cyclopropylpyrimidin-4-yl)piperidine-3-carboxamide
Description
N-(3-chloro-4-fluorophenyl)-1-(6-cyclopropylpyrimidin-4-yl)piperidine-3-carboxamide is a synthetic small molecule characterized by a piperidine-3-carboxamide core, a 6-cyclopropyl-substituted pyrimidine ring, and a 3-chloro-4-fluorophenyl group. The compound’s design leverages hydrophobic (cyclopropyl, chloro/fluoro groups) and hydrogen-bonding (pyrimidine nitrogen atoms, carboxamide) moieties, which are critical for target engagement and selectivity .
Properties
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-1-(6-cyclopropylpyrimidin-4-yl)piperidine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClFN4O/c20-15-8-14(5-6-16(15)21)24-19(26)13-2-1-7-25(10-13)18-9-17(12-3-4-12)22-11-23-18/h5-6,8-9,11-13H,1-4,7,10H2,(H,24,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCJPBPRERQUMRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC=NC(=C2)C3CC3)C(=O)NC4=CC(=C(C=C4)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClFN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-fluorophenyl)-1-(6-cyclopropylpyrimidin-4-yl)piperidine-3-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the piperidine ring: Starting from a suitable precursor, the piperidine ring is constructed through cyclization reactions.
Substitution reactions: Introduction of the 3-chloro-4-fluorophenyl group and the 6-cyclopropylpyrimidin-4-yl group through nucleophilic substitution reactions.
Amidation: The final step involves the formation of the carboxamide group through an amidation reaction, often using reagents like carbodiimides or acid chlorides.
Industrial Production Methods
Industrial production methods for such compounds typically involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This often includes:
Batch or continuous flow synthesis: Depending on the scale of production.
Purification techniques: Such as crystallization, distillation, or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-fluorophenyl)-1-(6-cyclopropylpyrimidin-4-yl)piperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides or hydroxyl derivatives.
Reduction: Reduction of functional groups to simpler forms.
Substitution: Replacement of one substituent with another, particularly in the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Like lithium aluminum hydride or sodium borohydride.
Catalysts: Palladium on carbon (Pd/C) for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups into the aromatic rings.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Potential therapeutic agent for treating various diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-fluorophenyl)-1-(6-cyclopropylpyrimidin-4-yl)piperidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to therapeutic effects. The exact molecular targets and pathways would need to be identified through experimental studies.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structural Features
All compared compounds share a piperidine-3-carboxamide scaffold, which is frequently employed in medicinal chemistry for its conformational flexibility and ability to engage targets through hydrogen bonding. Key variations lie in:
- Pyrimidine substituents (cyclopropyl, phenoxy, pyrrolo-fused rings).
- Aryl/benzyl groups (substituent positions, halogenation, and functionalization).
Table 1: Structural Comparison of Key Analogs
*Estimated based on structural similarity to analogs.
Impact of Pyrimidine Substituents
- 6-Cyclopropyl (Target Compound and ) : The cyclopropyl group enhances hydrophobicity and may improve membrane permeability. Its small size likely minimizes steric hindrance, favoring tight binding to target pockets .
- 6-Phenoxy (): The bulkier phenoxy group could reduce metabolic clearance but may limit access to deep hydrophobic regions in targets.
Role of Aryl/Benzyl Substituents
- 3-Chloro-4-fluorophenyl (Target Compound) : The meta-chloro and para-fluoro substituents balance electron-withdrawing effects and lipophilicity, optimizing both binding affinity and pharmacokinetics.
- 2-Chloro-5-(trifluoromethyl)phenyl () : The trifluoromethyl group introduces strong electron-withdrawing and lipophilic properties, which may enhance target residence time but increase metabolic stability challenges.
Pharmacokinetic and Selectivity Considerations
- Lipophilicity : The trifluoromethyl group in increases logP compared to the target compound, which may improve blood-brain barrier penetration but raise toxicity risks.
- Metabolic Stability: Cyclopropyl groups (target, ) are less prone to oxidative metabolism than phenoxy () or benzyl groups, suggesting longer half-lives .
- Selectivity : The pyrrolo-pyrimidine in may confer selectivity for kinases with larger ATP-binding pockets, whereas smaller pyrimidine substituents (target, ) could favor narrower active sites.
Biological Activity
N-(3-chloro-4-fluorophenyl)-1-(6-cyclopropylpyrimidin-4-yl)piperidine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in oncology and neuropharmacology. This article reviews its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a piperidine core substituted with a chloro-fluorophenyl group and a cyclopropylpyrimidine moiety. The molecular formula is , with a molecular weight of approximately 363.82 g/mol. Its unique structure imparts distinct steric and electronic properties, which are critical for its biological activity.
The mechanism of action involves the compound's interaction with specific biological targets, including enzymes and receptors. It is hypothesized to act as an inhibitor of certain pathways involved in tumor growth and proliferation, particularly through modulation of the MDM2-p53 interaction, which is crucial in cancer biology .
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays demonstrated that it inhibits the growth of various cancer cell lines with IC50 values ranging from 0.15 to 0.24 μM . The compound has shown efficacy in inducing apoptosis in cancer cells by activating the p53 pathway, leading to upregulation of p21 proteins, which are vital for cell cycle regulation .
Neuropharmacological Effects
In addition to its anticancer properties, preliminary research indicates potential neuroprotective effects. The compound may interact with neurotransmitter systems, suggesting a role in treating neurodegenerative disorders. However, further studies are required to elucidate these effects fully.
Structure-Activity Relationships (SAR)
Understanding the SAR is essential for optimizing the biological activity of the compound. Modifications to the piperidine ring and substitution patterns on the phenyl and pyrimidine groups have been investigated:
| Modification | Effect on Activity |
|---|---|
| Chloro/Fluoro Substitutions | Increase binding affinity to target proteins |
| Cyclopropyl Group | Enhances lipophilicity and cellular uptake |
| Variations in Carboxamide Group | Alters potency and selectivity against different cancer types |
Case Studies
- MDM2 Inhibition : A study evaluated the compound's ability to inhibit MDM2, demonstrating a strong binding affinity (Ki = 2.9 nM) and significant anticancer activity in xenograft models .
- Neuroprotection : Research on related compounds suggests that modifications similar to those found in this compound can lead to enhanced neuroprotective effects, indicating its potential utility in treating conditions like Alzheimer's disease.
Q & A
Q. What are the key considerations for optimizing the synthetic yield of N-(3-chloro-4-fluorophenyl)-1-(6-cyclopropylpyrimidin-4-yl)piperidine-3-carboxamide?
- Methodological Answer : The synthesis involves multi-step reactions, including amide bond formation between the piperidine and pyrimidine moieties. Key factors include:
- Coupling agents : Use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to activate carboxylic acids for amide bond formation .
- Solvent selection : Polar aprotic solvents (e.g., DMF or DCM) enhance reaction efficiency for cyclopropylpyrimidine intermediates .
- Temperature control : Maintain 0–5°C during pyrimidine-cyclopropyl group coupling to minimize side reactions .
- Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) ensures high purity (>95%) .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:
- NMR : and NMR to verify piperidine ring conformation, pyrimidine proton environments, and aromatic substituents (e.g., 3-chloro-4-fluorophenyl group) .
- Mass spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H] peak) .
- HPLC : Reverse-phase HPLC with UV detection at 254 nm to assess purity .
Q. What preliminary assays are recommended to evaluate its bioactivity?
- Methodological Answer : Begin with target-agnostic screens:
- Enzyme inhibition : Broad-spectrum kinase assays (e.g., ADP-Glo™ Kinase Assay) due to structural similarity to kinase inhibitors .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to identify antiproliferative effects .
- Solubility : Use shake-flask method in PBS (pH 7.4) to guide in vivo dosing .
Advanced Research Questions
Q. How to resolve contradictions in binding affinity data across different receptor subtypes?
- Methodological Answer : Contradictions may arise from assay conditions or receptor conformational states. Strategies include:
- Orthogonal assays : Compare surface plasmon resonance (SPR) binding kinetics with functional assays (e.g., cAMP accumulation for GPCRs) .
- Molecular dynamics (MD) simulations : Model receptor-compound interactions to identify subtype-specific binding pockets .
- Statistical analysis : Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) to validate significance of affinity differences .
Q. What experimental designs mitigate discrepancies between in vitro and in vivo efficacy?
- Methodological Answer : Address pharmacokinetic/pharmacodynamic (PK/PD) gaps:
- ADME profiling : Measure metabolic stability in liver microsomes and plasma protein binding to refine dosing .
- Pro-drug optimization : Introduce hydrolyzable groups (e.g., ester linkages) to enhance bioavailability .
- Tissue distribution studies : Radiolabel the compound (e.g., ) to track accumulation in target organs .
Q. How to identify the primary biological target of this compound in complex cellular systems?
- Methodological Answer : Use integrative approaches:
- Chemical proteomics : Immobilize the compound on beads for pull-down assays followed by LC-MS/MS to identify binding proteins .
- CRISPR-Cas9 screening : Genome-wide knockout screens to pinpoint genes whose loss abrogates compound activity .
- Thermal shift assays (TSA) : Monitor protein thermal stability shifts upon compound binding .
Q. What strategies enhance structure-activity relationship (SAR) analysis for derivatives?
- Methodological Answer : Systematically modify key moieties:
- Piperidine substitutions : Replace with morpholine or azetidine to assess ring size impact on potency .
- Halogen variations : Synthesize analogs with bromo/iodo substituents to probe hydrophobic interactions .
- Data-driven SAR : Use machine learning (e.g., random forest) to correlate structural descriptors with activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
